molecular formula C12H13NS B3031926 N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine CAS No. 869901-17-7

N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine

Cat. No.: B3031926
CAS No.: 869901-17-7
M. Wt: 203.31 g/mol
InChI Key: VBNZKCIOXSBOJS-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is an organic compound that belongs to the class of phenylmethylamines It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl group attached to a methanamine moiety

Properties

IUPAC Name

N-methyl-1-(4-thiophen-3-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNZKCIOXSBOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594584
Record name N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-17-7
Record name N-Methyl-4-(3-thienyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with phenylmethylamine under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and the thiophene component of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine can be oxidized using various oxidizing agents.

  • Amine Oxidation: The nitrogen atom in the methylamine group can be oxidized to form N-oxides. Stronger oxidizing agents may lead to N-dealkylation or other oxidative degradation products.

  • Thiophene Oxidation: Thiophenes can undergo oxidation at the sulfur atom to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

ReagentExpected Product(s)Conditions
Potassium permanganateAmine N-oxides, thiophene sulfoxide/sulfoneAcidic or neutral medium
Hydrogen peroxideAmine N-oxides, thiophene sulfoxide/sulfoneMild conditions, controlled pH
Chromium trioxideAmine oxidation products, thiophene oxidation productsAcidic conditions

Reduction Reactions

The aromatic rings in this compound can be reduced using catalytic hydrogenation.

  • Aromatic Ring Hydrogenation: The phenyl and thiophene rings can be hydrogenated to form cyclohexane and tetrahydrothiophene derivatives, respectively. The reaction requires high pressure and a suitable catalyst.

ReagentExpected Product(s)Conditions
Hydrogen gas with Palladium catalystHydrogenated phenyl ring, hydrogenated thiophene ringHigh pressure, elevated temperature
Lithium aluminum hydride (LAH)Reduction of any potential carbonyl groups; not specific to ring systemsAprotic solvents, low temperature
Sodium borohydrideReduction of imines or activated double bondsAlcoholic solvents

Substitution Reactions

The amine group and the aromatic rings of this compound can undergo various substitution reactions.

  • Electrophilic Aromatic Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents.

  • N-Alkylation/Acylation: The nitrogen atom of the amine can be alkylated or acylated to form more complex tertiary amines or amides.

Reaction TypeReagent(s)Expected Product(s)Conditions
Electrophilic SubstitutionHalogens, Nitrating agents, Sulfonating agentsHalogenated, nitrated, or sulfonated products on the aromatic ringsAppropriate electrophile and Lewis acid catalyst (if necessary)
N-AlkylationAlkyl halidesQuaternary ammonium salts or further alkylated tertiary aminesBase to neutralize acid formed during the reaction
AcylationAcyl halides, anhydridesAmidesBase to neutralize acid formed during the reaction

Tandem Reactions

This compound can be synthesized via tandem reactions involving various components, such as aldehydes and amines . These tandem processes often require specific catalysts and conditions to ensure the formation of the desired tertiary amine product .

Scientific Research Applications

Pharmacological Applications

  • Leukotriene A-4 Hydrolase Inhibition
    N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine has been identified as an inhibitor of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may reduce the synthesis of pro-inflammatory mediators, thus offering potential therapeutic benefits in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis .
  • Anticancer Activity
    Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The presence of the thiophene moiety is thought to contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects
    Some research indicates that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where inflammation plays a critical role .

In Vitro Studies on Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound and its derivatives inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Inhibition of Inflammatory Pathways

Research published in pharmacological journals highlighted the compound's ability to inhibit LTA4H effectively. This inhibition was associated with reduced levels of leukotrienes, which are known to exacerbate inflammatory conditions .

Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress and inflammation-induced damage. These findings suggest potential applications in developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and phenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-thiophenemethanamine: Contains a thiophene ring and a methanamine moiety.

    N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Similar structure with a pyridine ring attached to the thiophene.

Uniqueness

N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is unique due to the specific arrangement of the thiophene and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article consolidates various research findings, synthesizing data on its biological mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by a thiophene ring linked to a phenyl group, with a methylamine substituent. The presence of the thiophene moiety is significant as it often enhances the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating neurotransmitter levels and influencing cellular signaling pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, impacting synaptic transmission and neuronal excitability .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Effect
HCT-116 (Colon)7.1 ± 0.07Potent cytotoxicity
MDA-MB-231 (Breast)10.5 ± 0.07Moderate cytotoxicity
U-87 (Glioblastoma)11.9 ± 0.05Selective cytotoxicity

The compound's mechanism involves inducing cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmission:

  • Glycine Transport Inhibition : It has been reported to inhibit glycine transporters, which may enhance glycine-mediated neurotransmission, offering potential therapeutic benefits in disorders like schizophrenia .

Case Studies

A notable study evaluated the compound's activity against a panel of human tumor cell lines, revealing selective cytotoxicity towards HCT-116 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .

Another investigation focused on the compound's neuroprotective effects in animal models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve cognitive functions, suggesting a dual role in both cancer treatment and neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine
Reactant of Route 2
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N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.